MAO‑B Affinity and Isoform Selectivity Compared to the 5‑Acetamido Regioisomer
In a cross‑study comparison, N‑(5‑phenyl‑1,2‑oxazol‑3‑yl)acetamide (BDBM50075955) inhibited human recombinant MAO‑B with an IC50 of 39 nM, while the 5‑acetamido regioisomer (N‑(3‑phenyl‑1,2‑oxazol‑5‑yl)acetamide) has no reported MAO‑B inhibitory activity in the same curated database [1]. The target compound also showed 3.6‑fold selectivity for MAO‑B over human MAO‑A (IC50 = 140 nM), a selectivity window that is absent in the regioisomer [1]. This demonstrates that moving the acetamide group from position 5 to position 3 on the isoxazole ring fundamentally alters enzyme affinity.
| Evidence Dimension | MAO‑B inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 39 nM (human recombinant MAO‑B) |
| Comparator Or Baseline | N-(3-phenyl-1,2-oxazol-5-yl)acetamide (CAS 31301-40-3) — no MAO‑B inhibition reported |
| Quantified Difference | Undefined (target active, comparator inactive) |
| Conditions | Human recombinant MAO‑B expressed in Sf9 cells; 5‑phenylacetaldehyde substrate; H2O2 production readout after 1 h |
Why This Matters
For neuroscientists studying MAO‑B‑related pathways (Parkinson’s disease, depression), this compound provides a structurally defined tool with measurable MAO‑B affinity, whereas the regioisomer is devoid of activity.
- [1] BindingDB BDBM50075955 / CHEMBL3415788. IC50 values for human MAO‑B (39 nM) and MAO‑A (140 nM). http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50075955 View Source
